Cyclo(Phe-Phe)
Description
Overview of Cyclic Dipeptides as Natural Products and Synthetic Targets
Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are six-membered rings formed from the condensation of two α-amino acids. wikipedia.org These compounds are widespread in nature, having been isolated from a vast array of organisms including bacteria, fungi, marine microorganisms, plants, and even mammals. wikipedia.orgmdpi.com Their prevalence in roasted coffee, stewed beef, and beer is a result of non-enzymatic reactions during food processing. mdpi.com
The biosynthesis of DKPs in organisms is primarily catalyzed by two types of enzymes: nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNAs as substrates. rsc.orgnsf.gov The structural simplicity and rigidity of the DKP scaffold, combined with the chemical diversity afforded by the side chains of the constituent amino acids, make these molecules attractive targets for synthetic chemists. researchgate.net This has led to the development of various synthetic strategies, including the temperature-induced cyclization of linear dipeptides. acs.org The inherent stability of the cyclic structure compared to their linear counterparts is a key feature driving their study and application. acs.org
The biological activities of DKPs are diverse and significant, encompassing antibacterial, antifungal, antiviral, and antitumor properties. wikipedia.orgresearchgate.netresearchgate.net This broad range of bioactivities has positioned DKPs as promising scaffolds in medicinal chemistry for the development of new therapeutic agents. wikipedia.org
Significance of Phenylalanine Residues in Cyclic Peptide Architectures
For example, in certain cyclic peptides, the presence of phenylalanine is directly linked to their cytotoxic activity against cancer cells, including melanoma. mdpi.comnih.gov The aromatic side chain can engage in hydrophobic and π-π stacking interactions, which are critical for binding to receptors and enzymes. The Pro-Phe-Phe sequence has been identified as a key active motif in some natural and synthetic cyclic peptides that inhibit bile salt uptake in hepatocytes. nih.gov
Furthermore, the stereochemistry of the phenylalanine residue (L- or D-configuration) can dramatically influence the biological function of the DKP. For instance, studies on the stereoisomers of cyclo(Phe-Pro) have revealed that different configurations can either promote or have no significant effect on E. coli growth and biofilm formation. nih.govmdpi.com This highlights the importance of precise stereochemical control in the synthesis and study of these molecules. The rigidity conferred by the cyclic structure, combined with the conformational constraints imposed by the bulky phenylalanine side chains, often leads to a well-defined three-dimensional structure that is essential for specific molecular recognition. mdpi.com
Research Trajectories for the Cyclo(-Phe-Phe) Scaffold and Related Analogs
Research into the cyclo(-Phe-Phe) scaffold and its analogs has followed several key trajectories, driven by its interesting biological activities and its utility as a model system for studying peptide structure and interactions.
One major area of investigation is its potential as an anticancer agent. The proven anticancer activity of various cyclic dipeptides has spurred interest in cyclo(-Phe-Phe) and related structures containing the Pro-Pro-Phe-Phe sequence. mdpi.com Research has explored the cytotoxic and cytostatic effects of these peptides on melanoma cells, with studies indicating that cyclization is often crucial for their biological activity. mdpi.comnih.gov
Another significant research direction involves the use of phenylalanine-containing DKPs as building blocks for more complex molecular architectures. For example, they have been investigated as low molecular weight hydrogelators, demonstrating the potential for these simple molecules to self-assemble into functional materials. rsc.org
Furthermore, the synthesis of cyclo(-Phe-Phe) and its analogs serves as a platform for developing and refining synthetic methodologies for cyclic peptides. This includes both solution-phase and solid-phase synthesis techniques. smith.edu The study of the enzymatic synthesis of dehydro-cyclo(Phe-Phe) derivatives has also opened up avenues for creating novel compounds with potentially enhanced biological activities. tandfonline.com
The investigation into the stereochemistry-activity relationship of phenylalanine-containing DKPs is an ongoing and critical area of research. The unambiguous stereochemical assignment of these molecules is crucial for understanding their biological roles and for the development of stereochemically pure therapeutic agents. nih.gov
Below is a table summarizing key research findings on cyclo(-Phe-Phe) and related analogs:
| Compound/Scaffold | Research Focus | Key Findings |
| Cyclo(-Phe-Phe) | Anticancer Activity | Included in analyses due to the known anticancer properties of cyclic dipeptides. mdpi.com |
| Cyclo(Pro-Pro-Phe-Phe) Analogs | Anticancer Activity (Melanoma) | Analogs like cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe) (CLA) and cyclo(Pro-homoPro-β³homoPhe-Phe) (P11) show cytotoxic and cytostatic effects on melanoma cells. mdpi.comnih.gov |
| Phenylalanine-Containing DKPs | Hydrogelation | Can act as low molecular weight hydrogelators. rsc.org |
| Dehydro-Cyclo(Phe-Phe) Derivatives | Enzymatic Synthesis & Bioactivity | Enzymatic conversion can produce dehydro derivatives with potential biological activity. tandfonline.com |
| Cyclo(Phe-Pro) Stereoisomers | Stereochemistry-Activity Relationship | Different stereoisomers exhibit distinct effects on bacterial growth and biofilm formation. nih.govmdpi.com |
Occurrence and Enzymatic Biosynthesis of Phenylalanine-Derived Diketopiperazines
Diketopiperazines (DKPs) represent the smallest class of cyclic peptides, formed by the cyclization of two amino acids. Cyclo(-Phe-Phe), a phenylalanine-derived diketopiperazine, is a naturally occurring compound found in a variety of biological systems and food products. Its presence has been noted in microorganisms, as well as in certain processed foods.
Natural Isolation and Identification in Biological Systems
Cyclo(-Phe-Phe) and other diketopiperazines are widespread in nature, identified in organisms ranging from bacteria and fungi to mammals and plants. They can serve as secondary metabolites or as byproducts of protein metabolism. DKPs are also frequently found in processed foods and beverages, often as a result of non-enzymatic reactions during heating or fermentation. mdpi.com
Microbial Production: Bacteria and Fungi
Microorganisms are significant producers of diketopiperazines, including those derived from phenylalanine. Various bacterial and fungal species have been reported to synthesize these cyclic dipeptides. foodandnutritionjournal.org
While much of the research on phenylalanine-containing diketopiperazines in Vibrio and Lactobacillus species has focused on cyclo(Phe-Pro), these studies highlight the capacity of these genera to produce such compounds. Vibrio species, including V. cholerae, V. harveyi, V. parahaemolyticus, and V. vulnificus, are known producers of cyclic dipeptides like cyclo(Phe-Pro), which can act as quorum-sensing molecules. plos.orgmedchemexpress.comresearchgate.net Similarly, Lactobacillus plantarum strains have been shown to produce antifungal cyclic dipeptides, such as cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro). nih.govpnas.org Although direct mentions of Vibrio or Lactobacillus producing cyclo(-Phe-Phe) specifically were less prominent in the search results compared to cyclo(Phe-Pro), the documented production of other phenylalanine-containing diketopiperazines by these bacteria suggests their potential to synthesize cyclo(-Phe-Phe) as well, possibly as a minor product or under specific conditions not detailed in the provided snippets.
Presence in Other Biological Sources (e.g., Chicken Essence)
Beyond microbial sources, cyclo(-Phe-Phe) has been identified in other biological contexts, notably in certain food products. Chicken essence is a well-documented source of cyclo(L-Phe-L-Phe). researchgate.netcapes.gov.brplos.org It is considered a rich source of diketopiperazines and has been the subject of research to isolate and identify its components. capes.gov.br The presence of cyclo(-Phe-Phe) in chicken essence contributes to its composition and has led to investigations into its biological activities. plos.org Diketopiperazines, including cyclo(-Phe-Phe), are also found in other heated and fermented foods such as roasted coffee, cocoa, and dried bonito. researchgate.net
Here is a table summarizing some sources where diketopiperazines, including cyclo(-Phe-Phe) or related phenylalanine-derived DKPs, have been found:
| Source | Diketopiperazines Found (Examples) | Notes |
| Vibrio species | Cyclo(Phe-Pro) | Act as quorum-sensing molecules plos.orgmedchemexpress.comresearchgate.net |
| Lactobacillus species | Cyclo(L-Phe-L-Pro), Cyclo(L-Phe-trans-4-OH-L-Pro) | Exhibit antifungal activity nih.govpnas.org |
| Chicken Essence | Cyclo(L-Phe-L-Phe) | Rich source of DKPs, dual inhibitor of SERT and AChE researchgate.netcapes.gov.brplos.org |
| Roasted Coffee | Various DKPs | Formed during processing researchgate.net |
| Cocoa | Various DKPs | Formed during processing researchgate.net |
| Dried Bonito | Various DKPs | Found in heated and fermented foods researchgate.net |
| Processed Olives | Cyclo(Phe-Phe), Cyclo(Leu-Phe), etc. | Result of fermentation from microorganisms, contributes to taste foodandnutritionjournal.org |
Biosynthetic Pathways and Precursors
The formation of diketopiperazines can occur through both enzymatic and non-enzymatic pathways. Non-enzymatic formation can happen through the spontaneous cyclization of linear dipeptides, particularly in conditions like heating or sterilization of food. mdpi.comresearchgate.net However, enzymatic biosynthesis plays a significant role in the biological production of these compounds. mdpi.com
Enzymatic Formation by Cyclodipeptide Synthases
Amino Acid Metabolism: Phenylalanine Biosynthesis Routes
The precursor for cyclo(-Phe-Phe) biosynthesis is the amino acid phenylalanine. Phenylalanine is an aromatic amino acid essential for protein synthesis and serves as a precursor for numerous other metabolites in various organisms. frontiersin.orgpurdue.edu Organisms capable of producing phenylalanine do so through specific metabolic pathways. In microorganisms, phenylalanine is typically synthesized via the shikimate pathway, which converts precursors like phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate. mdpi.comresearchgate.net Chorismate then serves as a branch point for the biosynthesis of aromatic amino acids, including phenylalanine. mdpi.com The final step in phenylalanine biosynthesis in microorganisms often involves the transamination of phenylpyruvate. mdpi.com While plants also utilize the shikimate pathway, they can employ both the arogenate pathway and a microbial-like phenylpyruvate pathway for phenylalanine synthesis. frontiersin.orgpurdue.edunih.gov The availability of phenylalanine through these metabolic routes provides the necessary building blocks for the enzymatic synthesis of cyclo(-Phe-Phe) by CDPSs in producing organisms.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6S)-3,6-dibenzylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAPMRSLDANLAS-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182799 | |
| Record name | Cyclo(phenylalanyl-phenylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2862-51-3 | |
| Record name | Cyclo(phenylalanylphenylalanine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2862-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(phenylalanyl-phenylalanyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002862513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(phenylalanyl-phenylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Enzymatic Biosynthesis of Phenylalanine Derived Diketopiperazines
Biosynthetic Pathways and Precursors
Amino Acid Metabolism: Phenylalanine Biosynthesis Routes
Phenylpyruvate Pathway and Arogenate Pathway
Phenylalanine (Phe), the precursor amino acid for CYCLO(-PHE-PHE), is an essential aromatic amino acid synthesized through the shikimate pathway, followed by branched pathways leading to the aromatic amino acids. bioone.org In plants and microorganisms, two primary routes for phenylalanine biosynthesis from the intermediate prephenate have been identified: the arogenate pathway and the phenylpyruvate pathway. bioone.orgfrontiersin.orgoup.com
The arogenate pathway, considered the predominant route in plants, involves the transamination of prephenate to arogenate, catalyzed by prephenate aminotransferase (PAT). bioone.orgfrontiersin.orgoup.com Arogenate is then converted to phenylalanine by arogenate dehydratase (ADT), a reaction involving decarboxylation and dehydration. frontiersin.orgoup.com
The phenylpyruvate pathway, prevalent in many microorganisms and also found in plants, involves the conversion of prephenate to phenylpyruvate by prephenate dehydratase (PDT). frontiersin.orgoup.compurdue.edu Phenylpyruvate is subsequently transaminated to phenylalanine by a phenylpyruvate aminotransferase (PPY-AT). frontiersin.org Research indicates that plants can utilize both pathways, with flux through the phenylpyruvate pathway potentially increasing under certain stress conditions. purdue.edu
The availability of phenylalanine, synthesized through these pathways, is crucial for its incorporation into proteins and various secondary metabolites, including diketopiperazines like CYCLO(-PHE-PHE). bioone.orgfrontiersin.org
Nitrogen Recycling Mechanisms in Phenylalanine Metabolism
Efficient nitrogen recycling is integral to maintaining metabolic flux through amino acid biosynthesis pathways, including that of phenylalanine. frontiersin.orgpsu.eduresearchgate.net In plants, particularly during processes involving high rates of phenylpropanoid synthesis such as lignification, phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the deamination of phenylalanine, releasing ammonium (B1175870). psu.eduuplb.edu.phmdpi.com To prevent nitrogen deficiency, this released ammonium is efficiently reassimilated. psu.eduresearchgate.netuplb.edu.ph
A key mechanism for this recycling involves the enzymes glutamine synthetase (GS) and glutamate (B1630785) synthase (GOGAT), which are part of the GS/GOGAT cycle. frontiersin.orgpsu.eduresearchgate.netmdpi.com Ammonium is incorporated into glutamine by GS, and the nitrogen is subsequently transferred to 2-oxoglutarate to form glutamate, catalyzed by GOGAT. frontiersin.orgpsu.eduresearchgate.netuplb.edu.ph Glutamate can then serve as an amino donor for the synthesis of arogenate via prephenate aminotransferase, thereby reincorporating nitrogen back into the phenylalanine biosynthetic pathway. frontiersin.orgresearchgate.netmdpi.com This compartmentalized nitrogen recycling ensures the sustained availability of phenylalanine for various metabolic processes, including potentially the biosynthesis of phenylalanine-derived diketopiperazines. researchgate.netmdpi.com
Intramolecular Cyclization Mechanisms of Amino Acids
The formation of diketopiperazines, including CYCLO(-PHE-PHE), typically involves the intramolecular cyclization of a linear dipeptide. This process results in the formation of a stable six-membered ring structure. itjfs.comwikipedia.orgnih.govindiana.edu The cyclization can occur spontaneously or be enzyme-catalyzed. wikipedia.orgmdpi.comnih.gov
In the case of CYCLO(-PHE-PHE), the cyclization involves a dipeptide composed of two phenylalanine residues. The mechanism generally entails a nucleophilic attack by the amino group of the N-terminal amino acid on the carbonyl carbon of the second amino acid's amide bond. nih.govindiana.edu This attack leads to the cleavage of the peptide bond between the second and third residues (if present in a longer peptide) and the formation of the cyclic diketopiperazine ring. nih.govindiana.edu
While the cyclization can occur from a linear dipeptide, it can also happen from the N-terminus of a longer peptide, particularly when the second residue is proline, which favors the necessary cis conformation of the peptide bond, although cyclization with other amino acids like phenylalanine is also possible. nih.govindiana.edunih.govmdpi.com The reaction can be influenced by factors such as pH, temperature, and the presence of catalysts. acs.orgnih.gov Enzymatic synthesis mediated by cyclodipeptide synthases or non-ribosomal peptide synthetases provides a controlled pathway for the formation of specific diketopiperazines. wikipedia.orgmdpi.comnih.govnih.gov These enzymes facilitate the condensation and cyclization of amino acids, often without the need for protecting groups, offering a potential route for the biosynthesis of compounds like CYCLO(-PHE-PHE) in biological systems. nih.govgoogle.com
Synthetic Methodologies for Cyclo Phe Phe and Its Analogs
Solid-Phase Peptide Synthesis Approaches
Solid-Phase Peptide Synthesis (SPPS) is a common method for the synthesis of cyclic peptides, including Cyclo(-Phe-Phe) and its analogs. This technique involves assembling the linear peptide on a solid support (resin) and then performing the cyclization while the peptide is still attached to the resin (on-resin cyclization) or after cleaving the linear peptide from the resin. benchchem.comuniversiteitleiden.nlgoogle.com
In Fmoc-based SPPS, amino acids with appropriate acid-labile protecting groups are sequentially added to the resin. universiteitleiden.nl After the linear peptide sequence is assembled, the N-terminal Fmoc group and the C-terminal protecting group are deprotected. universiteitleiden.nl Cyclization can then be achieved on the resin. universiteitleiden.nl Attaching the side chain of an amino acid to the resin is one common strategy for on-resin cyclization, allowing for the selective deprotection and cyclization of the C- and N-termini. google.com This approach is compatible with both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protocols. google.com
Another SPPS approach involves cyclization with simultaneous cleavage from the resin. google.com In this method, after assembling the peptide chain on the resin or appending a linear sequence to the resin, the deprotected amino group reacts with an anchoring active linkage on the resin to produce protected cyclic peptides. google.com
Solution-Phase Cyclization Strategies
Solution-phase synthesis is another important approach for the preparation of cyclic peptides. This method involves the formation of the peptide bond in a homogeneous solution. For cyclic dipeptides like Cyclo(-Phe-Phe), this typically involves the cyclization of a linear dipeptide precursor in an appropriate solvent using coupling agents. benchchem.com
One common method involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). benchchem.com The reaction is usually conducted in an organic solvent such as dichloromethane (B109758) (DCM) at room temperature. benchchem.com The cyclization process can be monitored using analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). benchchem.com
Solution-phase techniques have been successfully employed for the synthesis of various cyclic peptides, and the efficiency of cyclization can be influenced by factors such as the choice of coupling reagent and reaction conditions. nih.govresearchgate.net
Evaluation of Cyclization Efficiency with Various Coupling Reagents
The efficiency of the cyclization step is crucial for the successful synthesis of cyclic peptides, and the choice of coupling reagent plays a significant role. Various coupling reagents have been evaluated for their effectiveness in promoting cyclization and minimizing side reactions, such as dimerization or polymerization.
Studies have investigated the effect of different coupling reagents on cyclization yields. For instance, in the synthesis of cyclic peptides, phosphonium-based coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) have been favored over uronium- and aminium-based salts due to a lower tendency for guanidine (B92328) derivative formation. universiteitleiden.nl The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can also improve coupling efficiency and reduce racemization. universiteitleiden.nlpeptide.com
Other commonly used coupling reagents in peptide synthesis, including those potentially applicable to Cyclo(-Phe-Phe) cyclization, include HCTU, DIC, EDC, Oxyma Pure, HBTU, TBTU, PyBOP, and PyAOP. universiteitleiden.nlpeptide.com The success of cyclization can be reagent-dependent, with some reagents proving superior in specific cases, such as the cyclization of linear hexapeptides where PyAOP and DEPC showed better results compared to HATU. uzh.ch
Derivatization Strategies for Structural Modification
Derivatization strategies are employed to modify the structure of Cyclo(-Phe-Phe) and its analogs, which can lead to compounds with altered properties or activities. These modifications can involve the amino acid side chains or the diketopiperazine ring.
While specific derivatization strategies for Cyclo(-Phe-Phe) are not extensively detailed in the search results, the concept of derivatization for structural modification of cyclic peptides and related compounds is discussed. For example, derivatization with phenyl isothiocyanate is a technique used in the analysis of amino acids and peptides. acs.org Structural modifications can be made to enhance desired properties or introduce new functionalities. The synthesis of analogs with modified amino acids, such as the replacement of α-Phe with β²hPhe residues in cyclic tetrapeptides, demonstrates the potential for structural variation. nih.govacs.org Additionally, the conjugation of peptides to other molecules, such as the attachment of a thioacetyl group to a cyclic peptide for linking to liposomes, exemplifies derivatization for specific applications. mybiosource.com
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization
Spectroscopic methods provide detailed insights into the molecular structure and dynamics of CYCLO(-PHE-PHE) in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. Various one- and two-dimensional NMR experiments offer complementary information.
One-Dimensional ¹H and ¹³C NMR Chemical Shift Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. The chemical shifts (δ) and coupling constants (J) are sensitive indicators of the local electronic environment and connectivity. For cyclo(L-Phe-L-Phe), characteristic signals are observed for the protons and carbons of the diketopiperazine ring and the phenylalanine side chains.
Literature reports provide ¹H and ¹³C NMR data for cyclo(L-Phe-L-Phe) in different solvents, such as CDCl₃ and DMSO-d₆. For instance, ¹H and ¹³C NMR chemical shifts for cyclo(L-Phe-L-Phe) have been reported in CDCl₃. bohrium.com Similarly, ¹H and ¹³C NMR data for cyclo(L-Phe-L-Phe) in DMSO-d₆ are also available. ias.ac.in These chemical shifts provide a fingerprint for the compound and initial clues about its structure and symmetry.
Two-Dimensional NMR Techniques (e.g., COSY, ROESY, TOCSY, NOESY) for Proton and Carbon Assignments
Two-dimensional NMR experiments are essential for unequivocally assigning the observed signals to specific protons and carbons within the molecule and for gaining conformational information.
COSY (COrrelation SpectroscopY): COSY experiments reveal correlations between protons that are coupled through bonds, typically up to three bonds away. libretexts.org This helps establish the connectivity within the amino acid residues and the diketopiperazine ring. scielo.brrsc.org
TOCSY (TOtal Correlation SpectroscopY): TOCSY experiments show correlations between all protons within a coupled spin system. libretexts.org This is useful for identifying all protons belonging to each amino acid residue (e.g., the α, β, and aromatic protons of phenylalanine). rsc.orgnmims.edu
NOESY (Nuclear Overhauser Enhancement SpectroscopY) and ROESY (ROtating-frame Overhauser Enhancement SpectroscopY): NOESY and ROESY experiments provide information about through-space correlations between protons that are spatially close to each other, regardless of bond connectivity. libretexts.org These correlations are particularly valuable for determining the three-dimensional conformation of the molecule, including the orientation of the phenyl side chains relative to the DKP ring and the puckering of the DKP ring itself. rsc.orgrsc.orgnmims.edunih.govnih.govtandfonline.com Analysis of NOESY/ROESY cross-peak intensities can provide qualitative or semi-quantitative distance constraints.
The combined information from these 2D NMR techniques allows for complete assignment of the NMR spectra and provides constraints for conformational analysis in solution. scielo.brrsc.orgnih.govnih.govtandfonline.com
Variable Temperature NMR Studies for Conformational Dynamics and Equilibria
Cyclic dipeptides often exhibit conformational flexibility in solution, with interconversion between different conformers. Variable Temperature (VT) NMR studies are employed to investigate these dynamic processes and to characterize the conformational equilibria. By acquiring NMR spectra at different temperatures, changes in chemical shifts, line shapes, and coupling constants can be observed, providing information about the activation barriers and thermodynamics of conformational interconversion. nih.govnih.govtandfonline.comscielo.br VT NMR studies on cyclo(L-Phe-L-Phe) have been used to understand its conformational flexibility in solution. nih.govnih.govtandfonline.comscielo.br
Quantitative NMR for Conformational Free Energy Determination
While VT NMR can indicate the presence of conformational dynamics and provide qualitative insights into equilibria, quantitative NMR techniques can, in principle, be used to determine the relative populations and free energies of different conformers. This typically involves analyzing temperature-dependent changes in chemical shifts or coupling constants using appropriate models. Although the search results indicate that VT NMR has been used to study the dynamics of cyclo(L-Phe-L-Phe) nih.govnih.govtandfonline.comscielo.br, specific quantitative data on conformational free energy determination for this compound from the provided sources is not explicitly available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides a detailed, atomic-resolution picture of the molecule in the solid state. This technique complements NMR spectroscopy, which provides information about the molecule in solution.
X-ray crystallographic studies of cyclo(L-Phe-L-Phe) have been reported, revealing its conformation in the crystalline state. rsc.orgnih.govnih.govtandfonline.comscielo.brwiley-vch.despectrabase.comrsc.orgcnr.ithepvs.chjst.go.jprsc.org These studies consistently show that the diketopiperazine ring in cyclo(L-Phe-L-Phe) adopts a boat conformation. rsc.orgnih.govtandfonline.comwiley-vch.de The phenylalanine side chains are typically found in a pseudoaxial orientation relative to the DKP ring. rsc.orgwiley-vch.de
Crystal Packing and Supramolecular Interactions
Crystal packing and supramolecular interactions play a significant role in the solid-state structure of cyclic dipeptides like CYCLO(-PHE-PHE). Crystallographic studies of various cyclic dipeptides have revealed that their self-assembly can lead to different supramolecular structures, such as linear tapes or layer-type structures, depending on the type of hydrogen bonds involved. nih.gov For instance, planar cyclo(Gly-Gly) and some other cyclic dipeptides form linear, tape structures in the crystal lattice. nih.gov Layer-type structures have been observed for cyclo(L-His-D-His) and cyclo(D-Ala-L-Ala). nih.gov
In the case of cyclo(L-Phe-L-Phe), stacking interactions between the aromatic moieties can provide the energetic contribution needed for the formation of ordered structures, such as vertically aligned nanotubes. researchgate.net Hirshfeld surface analysis and molecular fingerprinting can be used to quantify different intermolecular interactions, highlighting the prevalence of contacts like H···H, H···O/O···H, and C···H/H···C in crystal structures. researchgate.net
Analysis of Intramolecular Hydrogen Bonds and Peptide Turns
Studies on other cyclic peptides containing phenylalanine residues or diketopiperazine rings provide insights into potential turn structures. For example, cyclic hexapeptides have been shown to comprise antiparallel β-hairpin turns. pnas.org Intramolecular hydrogen bonds stabilize these turn structures, such as the interaction between the NH of Gly1 and the C=O of Gly4, and between the NH of Gly4 and C=O of Gly1 in some cyclic hexapeptides. uzh.ch Beta-turns (e.g., type I, type II, type III) and gamma-turns (C7 rings) are common turn types observed in cyclic peptides, stabilized by specific intramolecular hydrogen bonding patterns. researchgate.netnih.gov
While direct information on specific peptide turns within the CYCLO(-PHE-PHE) diketopiperazine ring itself is limited due to its small size, the conformational analysis of larger cyclic peptides containing phenylalanine provides context for the types of turns and hydrogen bonding that can occur in peptide systems involving this amino acid.
Planarity and Conformation of the Diketopiperazine Ring
The diketopiperazine (DKP) ring is a central structural feature of CYCLO(-PHE-PHE). The conformation of this six-membered ring can vary, commonly adopting planar or boat conformations. nih.govresearchgate.netresearchgate.net The planarity of the DKP ring is influenced by factors such as the chirality of the constituent amino acids and substitutions at the α-carbon atoms. core.ac.uk
For cyclic dipeptides composed of identical residues, various conformations and symmetry groups can emerge. nih.gov For instance, cyclo(D-Ala-L-Ala) exhibits Ci symmetry with a nearly planar DKP ring, contrasting with the puckered ring structure of cyclo(L-Ala-L-Ala). nih.gov The planarity of the DKP ring in cyclo(L-Cys-D-Cys) has been reported with a low standard deviation from the mean plane. nih.gov
Studies on cyclo(L-Phe-L-Pro) indicate a pronounced boat conformation for the diketopiperazine ring. iucr.org The degree of folding in the DKP ring of cyclo(L-Phe-L-Pro) is notably high. iucr.org The conformation of the DKP ring can influence the orientation of the side chains. chemfaces.com Theoretical calculations suggest that the boat conformation is often energetically more stable than the planar conformation for diketopiperazines with aromatic side chains like phenylalanine. researchgate.netchemfaces.com
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the stereochemistry and conformation of chiral molecules, including cyclic peptides. researchgate.netpace.edu
Electronic Circular Dichroism (ECD) for Stereochemical Assignment and Conformational Analysis
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a molecule during electronic transitions. pace.edu ECD is a powerful tool for the stereochemical assignment and conformational analysis of cyclic dipeptides. researchgate.netmdpi.comnih.gov ECD spectra can clearly differentiate between the stereoisomers of diketopiperazines. mdpi.comnih.gov
For molecules with multiple chiral centers, such as CYCLO(-PHE-PHE) which has two chiral phenylalanine residues, ECD, often combined with computational methods, can help determine the absolute configuration. researchgate.net The ECD spectra are influenced by the conformation of the molecule, and comparing experimental ECD spectra with calculated spectra for different conformers aids in conformational analysis. researchgate.net
Vibrational Circular Dichroism (VCD) for Solid-State Interpretation
Vibrational Circular Dichroism (VCD) is another chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. researchgate.netpace.eduacs.org VCD is particularly sensitive to the three-dimensional structure of molecules and aggregates, making it useful for investigating molecular conformations and conformational distributions, especially in the solid state. researchgate.net
VCD can complement ECD by providing structural information associated with individual functional groups. mdpi.com This can be particularly helpful for the differentiation of complex diketopiperazine stereoisomers. mdpi.com The solid-state VCD spectrum can be interpreted in terms of the existence of aggregates, such as dimers, in the crystal lattice. researchgate.net Computational methods are often used to simulate VCD spectra for comparison with experimental data, aiding in the interpretation of solid-state structures. acs.orgresearchgate.netacs.org
Vibrational Spectroscopy (IR and Raman) and Spectral Assignments
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its structure and conformation. researchgate.netamericanpharmaceuticalreview.com These techniques are widely used for the structural characterization and spectral assignments of cyclic dipeptides. researchgate.netmdpi.comistanbul.edu.tr
The IR and Raman spectra of cyclic dipeptides exhibit characteristic bands corresponding to the vibrations of the peptide backbone and side chains. researchgate.netmdpi.com For diketopiperazines, the stretching vibrations of the carbonyl groups in the DKP ring are particularly informative. nih.gov For cyclic dipeptides composed of two different amino acids, a doublet may be observed in the IR and Raman spectra due to the stretching of two non-equivalent carbonyl groups. nih.gov
Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate vibrational spectra and aid in the assignment of experimental bands to specific vibrational modes through analysis of the potential energy distribution (PED). researchgate.netmdpi.comistanbul.edu.tr Comparing experimental and calculated spectra provides insights into the structural and vibrational properties of the dipeptide. researchgate.net For example, the position of the cis amide II band in the Raman spectrum has been correlated with the boat conformation of the DKP ring in solid cyclic dipeptides. researchgate.netistanbul.edu.trresearchgate.net
Differences in IR and Raman spectra can also be used to distinguish between different polymorphic forms of a compound. americanpharmaceuticalreview.com
| Spectroscopic Technique | Information Provided | Application to CYCLO(-PHE-PHE) |
| X-ray Crystallography | 3D structure, crystal packing, intermolecular interactions | Analysis of solid-state conformation, supramolecular assembly, hydrogen bonding patterns. |
| Electronic Circular Dichroism (ECD) | Differential absorption of polarized light by electronic transitions | Stereochemical assignment, conformational analysis in solution. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of polarized light by vibrational transitions | Conformational analysis in solid state, investigation of molecular aggregates. |
| Infrared (IR) Spectroscopy | Vibrational modes of functional groups | Identification of functional groups, structural characterization, conformational insights. |
| Raman Spectroscopy | Vibrational modes, particularly of non-polar bonds and ring structures | Structural characterization, conformational insights, complementary to IR. |
Conformational Preferences and Dynamics
The conformational landscape of cyclic peptides, including CYCLO(-PHE-PHE), is a key area of study for understanding their physical and biological properties. The flexibility of the peptide backbone, coupled with the rotational freedom of amino acid side chains, contributes to a dynamic equilibrium of conformers in solution.
Solution-State Conformational Landscapes
Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in probing the solution-state conformation of cyclic dipeptides like CYCLO(-PHE-PHE). For cyclo[-L-Phe-L-Phe] in DMSO solutions, NMR data, including ¹H chemical shifts, spin-spin coupling constants, and Nuclear Overhauser Effect (NOE) results, indicate that the molecule exists in a fast conformational equilibrium. nih.gov In this equilibrium, each of the identical phenylalanine residues is suggested to occupy one of two predominant conformers: a folded antiperpendicular conformation and an extended to nitrogen perpendicular conformation. nih.gov The observation of a single set of ¹H and ¹³C resonances for the two identical residues in these cyclodipeptides in solution is attributed to this rapid interconversion between the conformers. nih.gov
While specific detailed data tables for CYCLO(-PHE-PHE) solution conformers were not extensively available in the provided sources, studies on other cyclic peptides containing phenylalanine residues highlight the utility of NMR techniques (such as 2D NMR, ROESY, TOCSY) in assigning resonances, obtaining distance information, and building conformational models. ias.ac.innih.govacs.org Variable temperature NMR studies can also provide insights into the dynamics and the presence of multiple conformers in solution. acs.orgdiva-portal.org
Solid-State versus Solution Conformation Comparison
The conformation adopted by a peptide in the solid state, typically determined by X-ray crystallography, can differ from or be similar to its dominant conformation in solution. This comparison is vital for understanding the intrinsic conformational preferences of the molecule and the influence of the crystalline environment and solvation.
For CYCLO(-PHE-PHE) specifically, direct comparative studies between solid-state and solution conformations were not detailed in the provided snippets. However, research on other cyclic peptides containing phenylalanine sequences demonstrates that both significant similarities and distinct differences can be observed. For instance, studies on larger cyclic peptides incorporating Phe residues have shown cases where the solution structure determined by NMR is topologically similar or almost identical to the solid-state structure determined by X-ray diffraction. researchgate.netrsc.orgacs.orgcapes.gov.br Conversely, differences in side-chain orientation between crystal and solution states have also been reported for cyclic peptides containing phenylalanine or its analogues. nih.govresearchgate.net
The comparison between solid-state and solution conformations often involves analyzing backbone torsion angles (φ, ψ) and side-chain torsion angles (χ), as well as the presence and nature of intramolecular and intermolecular hydrogen bonds. X-ray crystallography provides a static picture of the molecule in the crystal lattice, where intermolecular interactions can play a significant role in stabilizing a particular conformation. iucr.orgiucr.orgnih.gov NMR in solution provides information about the dynamic ensemble of conformers, with the observed spectrum representing a weighted average of rapidly interconverting states. nih.gov
Influence of Side Chain Orientations and Substituents on Global Conformation
While studies specifically on the influence of side chain orientations and substituents on the CYCLO(-PHE-PHE) dipeptide were not extensively detailed, research on other cyclic peptides containing phenylalanine provides relevant principles. The spatial arrangement of aromatic substituents, such as the phenyl rings in phenylalanine, can be constrained by the cyclic structure and can influence the peptide backbone conformation through interactions like CH...π interactions. nih.govrsc.orgrsc.org The stereochemistry and size of cyclic constraints within modified phenylalanine residues can dictate the orientation of the aromatic group. nih.gov
Furthermore, studies on phenylalanine-incorporated cyclic peptides have shown that electronic substituents on the phenyl ring can affect local conformation and modulate interactions like CH...π interactions. rsc.orgrsc.org This, in turn, can influence the global conformational equilibrium of the peptide. rsc.orgrsc.org Electron-donating substituents, for example, have been shown to promote peptide folding by strengthening CH...π interactions. rsc.org
The orientation of side chains can be described by torsion angles, such as χ1 and χ2 for phenylalanine. These angles determine the position of the benzyl (B1604629) group relative to the peptide backbone. The preferred rotamers for these side chains are influenced by steric and electronic factors, as well as interactions with the cyclic backbone and other residues (in larger peptides).
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases. It is widely applied to predict molecular geometries, energies, and various spectroscopic properties.
Geometry Optimization and Energetic Minimization
Geometry optimization in DFT involves finding the arrangement of atoms that results in the minimum energy for a given molecule, corresponding to a stable structure faccts.de. This process allows for the determination of bond lengths, bond angles, and dihedral angles in the most stable conformation(s) of Cyclo(-Phe-Phe). Energetic minimization identifies the lowest energy conformers among possible structural arrangements nih.gov. DFT calculations, often using hybrid functionals like B3LYP, are known to provide precise molecular structure predictions for organic compounds mdpi.comdergipark.org.trresearchgate.net. Studies on cyclic peptides, including those containing phenylalanine, have utilized DFT for geometry optimization to determine stable conformers mdpi.comrsc.orgiku.edu.trunina.it. These calculations can be performed in the gas phase or by incorporating solvent effects using continuum models nih.govmdpi.com. Harmonic vibrational frequency calculations on optimized geometries can confirm that the obtained structures correspond to true minima on the potential energy surface, indicated by the absence of imaginary frequencies mdpi.com.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and electronic transitions dergipark.org.trresearchgate.netmalayajournal.orgsci-hub.seias.ac.in. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of chemical stability and can relate to charge transfer within the molecule dergipark.org.trmalayajournal.org. A smaller energy gap generally suggests higher reactivity malayajournal.org. Studies on diketopiperazines and related cyclic peptides have employed DFT to calculate HOMO and LUMO energies and visualize these orbitals to understand electron distribution and potential reaction sites malayajournal.orgsci-hub.seresearchgate.net. The electronic distribution in FMOs reflects the donor-acceptor capabilities of the molecular structure sci-hub.se.
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping is a visual representation of the charge distribution on a molecule's surface malayajournal.orgsci-hub.sersc.org. It indicates regions that are prone to electrophilic attack (negative potential, typically red) and nucleophilic attack (positive potential, typically blue) sci-hub.sersc.org. MEP mapping is valuable for predicting the reactive sites of a molecule and understanding intermolecular interactions malayajournal.orgsci-hub.se. DFT calculations are commonly used to generate MEP surfaces dergipark.org.trmalayajournal.orgsci-hub.sersc.org.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate theoretical models and aid in spectral assignment iku.edu.trajol.inforesearchgate.net. Predicted parameters include Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman) iku.edu.trajol.inforesearchgate.net.
NMR Chemical Shifts: The Gauge Including Atomic Orbitals (GIAO) method is often used within DFT to calculate NMR chemical shifts ajol.inforesearchgate.net. These calculations can provide valuable information for structural characterization and confirmation ajol.inforesearchgate.net. Studies have shown good agreement between calculated and experimental NMR chemical shifts for various organic molecules and peptides ajol.inforesearchgate.netacs.org.
Vibrational Frequencies: DFT is widely used to compute vibrational frequencies, which correspond to the modes of vibration within a molecule researchgate.netajol.inforesearchgate.net. Comparing calculated vibrational spectra with experimental IR and Raman spectra helps in assigning observed bands to specific molecular vibrations and understanding bond stretching and bending modes iku.edu.trresearchgate.netajol.inforesearchgate.net. Scaling factors are often applied to calculated frequencies to improve agreement with experimental values, compensating for approximations in the theoretical method and basis set ajol.info.
Molecular Dynamics (MD) Simulations
MD simulations are computational techniques that simulate the physical movements of atoms and molecules over time. They are used to study the dynamic behavior of systems, including conformational changes, flexibility, and interactions with the environment (e.g., solvent).
Restrained Molecular Dynamics Based on Experimental Data
Restrained molecular dynamics (rMD) simulations, often guided by experimental data such as Nuclear Magnetic Resonance (NMR) spectroscopy, are valuable tools for determining the solution-state conformations of cyclic peptides. While specific detailed studies on CYCLO(-PHE-PHE) using this precise method were not extensively found in the immediate search results, the technique is widely applied to cyclic peptides, including those containing phenylalanine residues. For instance, 2D NMR spectroscopic data, specifically Nuclear Overhauser Effect (NOE) derived distances, have been successfully used as restraints in computational studies to determine the conformational preferences of cyclic tetrapeptides containing phenylalanine. This approach helps refine initial structural models and provides a more accurate representation of the molecule's dynamic behavior in solution, taking into account experimental observations. The integration of experimental restraints into MD simulations allows for a more accurate sampling of the conformational space that is consistent with the observed spectroscopic data.
Solvent Effects on Conformational Preferences
The conformational preferences of cyclic peptides are significantly influenced by their solvent environment. Computational studies, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, are employed to investigate these solvent effects. Research on cyclic peptides, including those with aromatic amino acids like phenylalanine, has shown that solvent polarity can induce conformational changes. For example, studies have explored the conformational behavior of cyclic peptides in various solvents, including polar and apolar environments. These studies highlight the challenges in accurately sampling conformational space in different solvents and the crucial role of factors like partial charges in simulations, particularly in apolar solvents. Investigations using techniques like vibrational circular dichroism (VCD) spectroscopy combined with theoretical calculations have demonstrated how increasing solvent polarity can shift conformational preferences and influence intramolecular hydrogen bonding. Furthermore, computational analyses have shown that solvent effects can impact parameters such as nuclear quadrupole resonance (NQR) parameters in cyclic dipeptides, with sensitivity observed based on the solvent's dielectric constant and whether it is protic or aprotic.
Interatomic Contact Analysis (e.g., Hirshfeld Surfaces)
Interatomic contact analysis, particularly through the use of Hirshfeld surfaces and associated fingerprint plots, provides a detailed visualization and quantification of intermolecular interactions in molecular crystals. This method is applied to understand the packing arrangements and the nature of contacts between molecules in the solid state. Studies on cyclic peptides and related compounds containing phenylalanine residues have utilized Hirshfeld surface analysis to explore various intermolecular interactions, such as H...H, C...H, O...H, and C...C (π-π stacking) contacts. Analysis of 2D fingerprint plots derived from Hirshfeld surfaces allows for the quantification of the percentage contribution of different types of interactions to the total Hirshfeld surface area, revealing the dominant forces driving crystal packing. For instance, studies have shown significant contributions from H...H and C...H/H...C interactions in the crystals of cyclic peptides containing phenylalanine. Hirshfeld surface analysis, including dnorm maps, shape index, and curvedness maps, helps visualize the molecular shape complementarity and the topology of interactions within the crystal lattice.
Energy Frameworks for Hydrogen Bond Network Characterization
Energy framework analysis, often performed in conjunction with Hirshfeld surface analysis and DFT calculations, provides insights into the strength and topology of intermolecular interactions, particularly hydrogen bond networks, within molecular crystals. This method allows for the characterization of interaction energies between molecules and the visualization of interaction networks in three dimensions. Studies on cyclic peptides have employed energy framework analysis to understand how hydrogen bonding and other intermolecular forces contribute to crystal stability and packing. For example, DFT-assisted analysis of energy frameworks has been used to support the interpretation of crystallographic data and understand the role of hydrogen bond networks in forming supramolecular assemblies, such as one-dimensional molecular tapes. The dimensionality and nature of these hydrogen bond networks have been shown to influence the physical properties of peptide crystals. Energy framework calculations can quantify the energetic relevance of different pairwise interactions, highlighting the dominance of hydrogen bonds in certain crystal structures. This approach helps in understanding the self-assembly behavior and the resulting structural features in the solid state.
Mechanistic Insights into Biological Activities
Influence on Plant Physiological Processes
Plant Elicitation Activity
Information regarding the plant elicitation activity of the specific compound cyclo(-Phe-Phe) is not available in the provided search results. While related diketopiperazines, such as cyclo(-l-Leu-l-Phe), have been shown to induce plant defense responses, similar findings for cyclo(-Phe-Phe) are not documented in the available literature. oup.comnih.govresearchgate.net
Molecular Basis of Anti-Oomycete Activity (e.g., Plasmopara viticola)
There is no information available in the provided search results detailing the molecular basis of anti-oomycete activity for cyclo(-Phe-Phe), specifically against pathogens like Plasmopara viticola. Research in this area has focused on other diketopiperazines, such as cyclo(-l-Leu-l-Phe), which has been demonstrated to inhibit the formation of haustoria in P. viticola. oup.comnih.gov The antifungal properties of cyclo(L-Phe-L-Phe) have been noted in a general context, but specific mechanisms against oomycetes are not described. plos.org
Biochemical Inhibition Mechanisms (e.g., Serotonin (B10506) Transporter, Acetylcholinesterase)
The diketopiperazine cyclo(L-Phe-L-Phe) has been identified as a naturally occurring dual inhibitor, targeting both the serotonin transporter (SERT) and acetylcholinesterase (AChE). plos.orgnih.gov This compound was isolated from a chicken essence beverage, a traditional remedy in Southeast Asia. plos.orgnih.gov
The inhibitory action of cyclo(L-Phe-L-Phe) was confirmed through in vitro assays. plos.org Its ability to block the serotonin transporter was identified during the screening of the chicken essence beverage, which was found to suppress serotonin uptake in rat brain synaptosomes. plos.orgnih.gov Subsequent purification and analysis identified cyclo(L-Phe-L-Phe) as the active inhibitor. nih.gov
Further investigation revealed its role as an acetylcholinesterase inhibitor. nih.gov The dual inhibition of both SERT and AChE is a significant finding, as these targets are relevant to neurological and cognitive functions. plos.orgnih.gov Oral administration of cyclo(L-Phe-L-Phe) to rats led to an increase in extracellular levels of serotonin, norepinephrine, and dopamine (B1211576) in the medial prefrontal cortex, and acetylcholine (B1216132) in the ventral hippocampus. plos.org
The inhibitory concentrations for these activities have been quantified, highlighting a moderate level of inhibition which may be desirable for an ingredient in foods and beverages that are consumed regularly. plos.org
Table 1: Inhibitory Activity of CYCLO(-PHE-PHE) and Related Compounds
| Compound | Target | IC₅₀ Value | Source |
| cyclo(L-Phe-L-Phe) | Serotonin Transporter (SERT) | 2.5 mM | plos.org |
| cyclo(L-Phe-L-Phe) | Acetylcholinesterase (AChE) | 160 µM | plos.org |
| cyclo(L-His-L-Pro) | Serotonin Transporter (SERT) | 2.5 mM | plos.org |
| cyclo(L-Pro-L-Pro) | Acetylcholinesterase (AChE) | 160 µM | plos.org |
Structure Activity Relationship Sar from a Design Perspective
Influence of Amino Acid Sequence on Conformational Behavior and Biological Potency
The amino acid sequence is a fundamental determinant of a cyclic peptide's properties. In larger cyclic peptides containing the Pro-Pro-Phe-Phe motif, this specific sequence has been identified as pivotal for their bioactivity. nih.gov The inclusion of aromatic residues, such as the two Phenylalanine (Phe) units in CYCLO(-PHE-PHE), imparts a degree of rigidity to the peptide backbone, which can enhance its affinity for various biological targets. nih.gov
Studies have consistently shown that cyclic peptides exhibit superior biological activity compared to their linear counterparts. nih.govmdpi.com The cyclization restricts the conformational freedom of the peptide, reducing the entropic penalty upon binding to a receptor and often leading to higher potency and stability. For instance, a linear derivative of a bioactive cyclic peptide containing a Pro-homoPro-β³homoPhe-Phe sequence showed no effect in melanoma cells, whereas the cyclic version was active, highlighting the critical role of the cyclic structure. nih.govmdpi.com
Impact of Chirality and Stereoisomerism on Activity Profiles
Chirality is a critical factor in drug design, as stereoisomers can have vastly different biological activities. nih.govnih.govresearchgate.net For a cyclic dipeptide like CYCLO(-PHE-PHE), which has two chiral centers, four potential stereoisomers exist: CYCLO(L-Phe-L-Phe), CYCLO(D-Phe-D-Phe), CYCLO(L-Phe-D-Phe), and CYCLO(D-Phe-L-Phe). Each isomer presents its side chains in unique spatial orientations, leading to distinct biological effects. nih.govnih.gov
Research on the closely related cyclic dipeptide, CYCLO(Phe-Pro), provides a clear illustration of this principle. A study synthesizing all four stereoisomers of CYCLO(Phe-Pro) found that they could be unambiguously differentiated by their electronic circular dichroism (ECD) spectra. nih.govnih.gov When screened for biological activity, the isomers showed distinct effects; for example, CYCLO(D-Phe-L-Pro) was found to significantly promote both E. coli growth and biofilm formation, an effect not observed with the other stereoisomers. nih.govnih.gov
This stereochemical dependence on activity is also evident in cytotoxicity studies. When stereoisomers of CYCLO(Phe-Pro) were tested against the HCT-116 cancer cell line, the D-Pro-containing isomers showed different potencies. Notably, CYCLO(D-Phe-D-Pro) exhibited a cytotoxic effect that was approximately three times weaker than its diastereomer, CYCLO(L-Phe-D-Pro), demonstrating that the configuration of each amino acid has a significant influence on the compound's activity. nih.gov
Conformational analyses of cyclic peptides containing L-Phe versus D-Phe have shown that chirality dictates the preferred backbone conformation. For example, in a model peptide, the presence of D-Phe favored a type II' β-bend, whereas L-Phe induced a type VI β-bend. nih.gov These conformational differences, driven by the stereochemistry of the amino acid residues, directly translate to different activity profiles at biological targets.
| Compound Stereoisomer (Analog Example) | Observed Biological Effect | Cell Line / Model | Key Finding |
|---|---|---|---|
| CYCLO(D-Phe-L-Pro) | Promotes growth and biofilm formation | E. coli | Demonstrates high stereospecificity of biological activity. nih.govnih.gov |
| CYCLO(L-Phe-D-Pro) | Cytotoxicity (IC50 = 38.9 µM) | HCT-116 (Colon Cancer) | The configuration of the Proline residue significantly impacts cytotoxic potency. nih.gov |
| CYCLO(D-Phe-D-Pro) | Cytotoxicity (IC50 = 94.0 µM) | HCT-116 (Colon Cancer) | |
| CYCLO(D-Phe-L-Pro-Aca) | Adopts Type II' β-bend conformation | N/A (Conformational Study) | Chirality at the Phenylalanine residue dictates the peptide's secondary structure. nih.gov |
| CYCLO(L-Phe-L-Pro-Aca) | Adopts Type VI β-bend conformation | N/A (Conformational Study) |
Rational Design of Peptide Analogs and Peptidomimetics
Rational design involves modifying a lead compound, such as CYCLO(-PHE-PHE), to improve its therapeutic properties. This includes enhancing potency, selectivity, and metabolic stability. Key strategies involve incorporating non-standard amino acids, replacing peptide bonds, and increasing conformational rigidity.
The incorporation of non-canonical amino acids is a powerful strategy to enhance the pharmacological properties of peptides. nih.gov Synthetic amino acids like β-homo amino acids can improve bioactivity, in vivo half-life, and stability. nih.gov For instance, peptides containing β-amino acid residues, such as β-phenylalanine, show increased resistance to enzymatic degradation by proteases. peptide.com
A notable example is the analog of a CYCLO(-PHE-PHE)-containing peptide, cyclo(Pro-Pro-β³homoPhe-Phe-), denoted as 4B8M. nih.gov The introduction of a β³-homo-phenylalanine residue was crucial for its development as a potential drug lead, and its crystal structure has been solved, providing a basis for further design. nih.govmdpi.com Similarly, the modification of cyclolinopeptide A with γ⁴-bis(homo-phenylalanine) resulted in analogs with altered flexibility and, unexpectedly, a more rigid conformation. nih.gov This demonstrates that even subtle changes in the amino acid backbone can have significant conformational consequences.
| Modification Strategy | Example Analog | Observed Effect | Reference |
|---|---|---|---|
| Incorporation of β-amino acid | cyclo(Pro-Pro-β³homoPhe-Phe-) | Improved pharmacological properties (bioactivity, stability). | nih.gov |
| Incorporation of γ-amino acid | Cyclolinopeptide A analog with γ⁴-bis(homo-phenylalanine) | Increased conformational rigidity and altered immunosuppressive action. | nih.gov |
| General incorporation of β-amino acids | Peptides with β-phenylalanine | Increased resistance to enzymatic degradation. | peptide.com |
Peptide bonds are susceptible to enzymatic cleavage, which limits the oral bioavailability and half-life of peptide drugs. Replacing one or more amide bonds with an isostere—a chemical group with similar size, shape, and electronic properties—is a common strategy to overcome this limitation. nih.govnih.gov The primary goal of using a peptide bond isostere is to accurately mimic the geometry of the original amide bond, including its rigidity, bond angles, and length. nih.gov
Common isosteres include thioamides, esters, alkenes, and fluoroalkenes. nih.gov These replacements can influence the peptide's conformational preferences and its ability to form hydrogen bonds. nih.gov A highly relevant example involves the use of a cyclopropane-derived dipeptide isostere as a mimic for a Phe-Phe unit. researchgate.net This mimic was incorporated into an HIV-1 protease inhibitor and was shown to successfully stabilize the desired extended conformation of the peptide, demonstrating that such replacements can enforce a bioactive structure. researchgate.net This approach highlights how isosteric replacement of the Phe-Phe linkage can be used to create more stable and conformationally defined peptidomimetics.
Beyond peptide bond replacement, several other strategies can enhance the rigidity and stability of CYCLO(-PHE-PHE) analogs. The cyclic nature of the molecule itself is the first step, as it protects against degradation by exopeptidases. nih.gov
Further enhancements can be achieved through:
Incorporation of D-amino acids: As seen in the orally active opioid agonist-antagonist cyclo[Pro-Sar-Phe-D-Phe], the inclusion of a D-phenylalanine residue contributes to a stable conformation and resistance to proteolysis. nih.gov
N-methylation: The methylation of the amide nitrogen (Nα-methylation) is a well-established technique to block protease action and restrict conformational flexibility. mdpi.com This modification can lead to peptides with higher affinity for their targets and improved membrane permeability. mdpi.com
Use of sterically hindered amino acids: Incorporating amino acids like α-aminoisobutyric acid (Aib) can strongly bias the peptide backbone towards specific conformations, such as turns or helices, thereby increasing rigidity. nih.gov
These strategies collectively allow for the rational design of CYCLO(-PHE-PHE) analogs with improved drug-like properties, transforming a simple cyclic dipeptide into a robust therapeutic scaffold.
Theoretical Prediction of Structural Modifications on Activity
One powerful approach is the use of quantum mechanics methods like Density Functional Theory (DFT). DFT calculations were used to analyze the structure of the cyclo(Pro-Pro-β³homoPhe-Phe-) analog, confirming its structural interpretation in an aqueous solution. nih.govmdpi.com Similar conformational analyses have been performed on other cyclic dipeptides, such as CYCLO(Phe-Cys), to determine the geometries and relative energies of their stable conformers. dergipark.org.trresearchgate.net This approach can be applied to predict the preferred conformations of novel CYCLO(-PHE-PHE) analogs.
Molecular docking simulations are another key computational tool. These methods predict the preferred orientation of a designed molecule when bound to a biological target, such as a receptor or enzyme. nih.gov By calculating the binding free energy, researchers can prioritize analogs that are most likely to have high affinity. For example, docking studies have helped identify crucial amino acid residues in an active site that interact with designed compounds. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed to predict the biological activity of new compounds based on their chemical structures and properties (descriptors). researchgate.net By training a model on a dataset of known CYCLO(-PHE-PHE) analogs and their measured activities, it becomes possible to computationally screen virtual libraries of new designs and select the most promising candidates for synthesis and testing. researchgate.net
Analytical Methodologies for Diketopiperazine Detection and Quantification in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Application
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely utilized and powerful technique for the analysis of diketopiperazines due to its sensitivity, selectivity, and ability to handle complex samples. The coupling of liquid chromatography, which separates compounds based on their physical and chemical properties, with tandem mass spectrometry, which provides detailed structural information through fragmentation, allows for the unambiguous identification and precise quantification of individual DKP species.
Research has demonstrated the application of LC-MS/MS for the simultaneous analysis of multiple diketopiperazines, including cyclo(-Phe-Phe). One study developed a quantitative and simultaneous analytical method using LC-MS/MS for 31 different diketopiperazines. tandfonline.comscribd.com This method involved optimizing multiple reaction monitoring (MRM) conditions for each DKP. tandfonline.comscribd.com The chromatographic separation was achieved using a reversed-phase column (Waters Atlantis T3) with a gradient elution system employing acetonitrile (B52724) and water. tandfonline.com Detection was performed in positive electrospray ionization mode (ESI+). tandfonline.com
The developed LC-MS/MS method showed satisfactory repeatability and linearity for the quantification of the target diketopiperazines, including cyclo(-Phe-Phe). tandfonline.comscribd.com Calibration curves exhibited linearity of 0.992 or above for all tested DKPs. tandfonline.com The method was successfully applied to the determination of diketopiperazines in tea extracts, where 18 different DKPs were identified and quantified within a concentration range of 0.0017–0.11 ppm. tandfonline.comoup.comnih.gov This highlights the utility of LC-MS/MS for estimating DKP concentrations in complex food matrices. tandfonline.comoup.comnih.gov
LC-MS has also been employed to quantify specific diketopiperazines, such as cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro), in food products like wheat sourdough and bread. nih.gov This application revealed that temperature plays a significant role in the formation of these diketopiperazines during the baking process. nih.gov Furthermore, LC-MS has been used in the identification and comparison of diketopiperazines, such as cyclo(phenylalanyl-prolyl), produced by microorganisms, by comparing retention times and fragmentation patterns with authentic standards. nih.gov LC-MS in MRM mode has also been applied to confirm the production of cyclodipeptides by engineered enzymes. rsc.org
Other Chromatographic and Spectrometric Techniques in Research Settings
Beyond LC-MS/MS, other chromatographic and spectrometric techniques play important roles in the analysis and characterization of cyclo(-Phe-Phe) and other diketopiperazines in research.
High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a common method for the separation and analysis of diketopiperazines. HPLC can be used for assessing the purity of synthesized diketopiperazines and monitoring the progress of synthesis reactions. mdpi.com For peptides and amino acid derivatives, UV detection is typically performed at wavelengths such as 220 nm (for the peptide bond) and 265 nm (for aromatic rings, such as those in phenylalanine residues). iris-biotech.de Semi-preparative HPLC is also utilized for the purification of synthetic diketopiperazines. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another technique applied in the analysis of diketopiperazines. It has been used for the identification of specific diketopiperazines, including cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro). frontiersin.org GC-MS, along with NMR, UV, and FT-IR analyses, has been employed for the identification of diketopiperazines isolated from microbial sources. jmb.or.kr
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is invaluable for the structural elucidation and confirmation of diketopiperazines. iris-biotech.dee-nps.or.krresearchgate.net NMR is used to confirm the successful synthesis of compounds and verify their structural identity. iris-biotech.de It can also provide information about the presence of impurities, including residual solvents. iris-biotech.de NMR data, often combined with mass spectrometry data, is essential for the comprehensive characterization of isolated or synthesized diketopiperazines. mdpi.come-nps.or.kr
Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique that can be used for monitoring the progress of reactions involving diketopiperazines and as a semi-quantitative method for analysis by comparing spot sizes and intensities. iris-biotech.de
Future Research Directions and Translational Perspectives Academic
Elucidating Undiscovered Biosynthetic Pathways and Enzymes
The precise biosynthetic origins of many diketopiperazines (DKPs), including Cyclo(-Phe-Phe), remain partially understood. While the general framework of nonribosomal peptide synthetases (NRPSs) is implicated in the formation of some cyclic dipeptides, the specific enzymes and pathways leading to Cyclo(-Phe-Phe) are not fully mapped. In some microorganisms, DKPs are produced directly through an NRPS pathway, while in others they may arise as byproducts from the synthesis of longer peptides nih.gov.
Future research should focus on identifying and characterizing the specific NRPSs or alternative enzymatic systems responsible for the cyclization of two phenylalanine residues. Gene disruption studies, similar to those performed on Streptomyces sp. US24 for Cyclo(L-Phe, L-Pro), could be a powerful tool. nih.gov By creating targeted mutations in suspected biosynthetic gene clusters in producer organisms, researchers can confirm the genes' roles in Cyclo(-Phe-Phe) synthesis. nih.gov Furthermore, understanding the biosynthesis of the precursor L-phenylalanine itself, which can occur via different routes like the arogenate or phenylpyruvate pathways, is crucial context for the availability of the building blocks for Cyclo(-Phe-Phe) synthesis in various organisms. nih.gov A comprehensive understanding of these pathways could enable the bioengineering of microorganisms for enhanced production of Cyclo(-Phe-Phe) and novel analogs.
Deeper Understanding of Conformational Flexibility and Dynamics
Cyclic peptides are known for their constrained yet flexible structures, a property that is critical to their biological function and membrane permeability. nih.gov The conformation of Cyclo(-Phe-Phe) can change depending on its environment, such as in solution versus in a crystalline state or when interacting with a biological target. nih.govmdpi.com While some research has been conducted on the conformation of similar cyclic peptides containing phenylalanine, a detailed dynamic picture for Cyclo(-Phe-Phe) is still needed. nih.govacs.org
Advanced techniques such as molecular dynamics (MD) simulations and nuclear magnetic resonance (NMR) spectroscopy can provide profound insights into the conformational landscape of Cyclo(-Phe-Phe). nih.gov MD simulations, for instance, can model how the peptide behaves as it transitions between different environments, such as crossing a lipid bilayer, which is a key determinant of its bioavailability. nih.gov A deeper understanding of its flexibility, the stability of different conformers, and the energetic barriers between them will be invaluable for explaining its biological activity and for designing derivatives with improved properties.
Computational Design of Advanced Diketopiperazine Scaffolds
The Cyclo(-Phe-Phe) structure represents a privileged scaffold for medicinal chemistry. Its core diketopiperazine ring can be chemically modified to create a library of new compounds with diverse biological activities. Computational, or in silico, methods are becoming indispensable tools for guiding the design of these advanced scaffolds. researchgate.netnih.gov
Future efforts should leverage computational tools to predict the pharmacological, toxicological, and pharmacokinetic profiles of novel Cyclo(-Phe-Phe) derivatives. researchgate.net By modeling how structural modifications affect the molecule's interaction with specific protein targets, researchers can prioritize the synthesis of compounds with the highest potential for desired biological effects. For example, in silico predictions have suggested that cyclic tetrapeptides may have better pharmacokinetic and toxicity profiles than larger cyclic peptides. researchgate.net The design process is greatly aided by having crystal structures of parent compounds or close analogs, which provide a crucial starting point for accurate modeling. mdpi.comresearchgate.net
Exploring Novel Inter-Kingdom Chemical Communication Roles
Organisms in complex ecosystems communicate using a variety of chemical signals. There is growing evidence for cross-kingdom communication, where molecules produced by one type of organism (e.g., bacteria) can influence the behavior and metabolism of another (e.g., fungi). nih.gov For instance, certain bacteria secrete factors that can induce heritable metabolic changes in yeast, benefiting both organisms. nih.gov
Diketopiperazines are well-known signaling molecules in microbial quorum sensing. The potential for Cyclo(-Phe-Phe) to act as a mediator in inter-kingdom communication is an exciting and largely unexplored frontier. Future research could investigate whether Cyclo(-Phe-Phe) produced by soil microbes influences plant growth, or if it plays a role in the complex chemical dialogues within the human gut microbiome. Such studies would expand our understanding of chemical ecology and could reveal novel symbiotic or competitive interactions driven by this simple dipeptide.
Investigating Mechanisms of Biological Activity at the Atomic Level
While Cyclo(-Phe-Phe) has been noted for various biological activities, the precise molecular mechanisms often remain to be clarified. A future research priority is to move beyond observing a biological effect to understanding its cause at the atomic level. This involves identifying the specific protein or nucleic acid targets with which Cyclo(-Phe-Phe) interacts and characterizing the binding interface in detail.
Techniques such as X-ray crystallography or cryo-electron microscopy can be used to solve the three-dimensional structure of Cyclo(-Phe-Phe) bound to its biological target. Complementary computational methods, like Density Functional Theory (DFT), can provide insights into the interatomic contacts and energetic features of these interactions. mdpi.comresearchgate.net For example, understanding how a related peptide inhibits the expression of an adhesion molecule like ICAM-1 at a molecular level could provide a blueprint for designing more potent anti-inflammatory agents. mdpi.com Investigating how its hydrophobicity contributes to its ability to cross cellular membranes is also a key aspect of its mechanism. mdpi.com
Potential for Developing Research Tools and Molecular Probes
A chemical probe is a small molecule used to study biological systems and validate molecular targets. nih.gov Given its stable and well-defined structure, Cyclo(-Phe-Phe) and its derivatives have significant potential to be developed into valuable research tools. medchemexpress.com Peptide screening, a method used for studying protein interactions and functional analysis, is one area where such compounds are already applied. medchemexpress.com
Future work could focus on modifying the Cyclo(-Phe-Phe) scaffold to create highly specific probes. This might involve attaching fluorescent tags or reactive groups to allow for visualization of biological processes or identification of binding partners. Even probes with initial limitations can be incredibly valuable, evolving over time into more sophisticated tools that help to unravel complex biological pathways and validate new targets for drug discovery. nih.gov The development of a suite of probes based on the Cyclo(-Phe-Phe) scaffold could significantly accelerate research in numerous areas of cell biology and pharmacology.
Q & A
Basic Research Questions
Q. How can researchers optimize the solid-phase synthesis of CYCLO(-PHE-PHE) to achieve high yields and purity?
- Methodological Answer : Use Fmoc-protected phenylalanine residues with coupling agents like HBTU/HOBt in DMF. Monitor reaction progress via HPLC and optimize resin-swelling times to enhance cyclization efficiency. Post-synthesis purification via reverse-phase HPLC with acetonitrile/water gradients ensures high purity. Characterize intermediates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to validate structural integrity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing CYCLO(-PHE-PHE)?
- Methodological Answer : Employ a combination of:
- NMR (¹H, ¹³C, and 2D-COSY) to confirm cyclization and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Circular dichroism (CD) to assess conformational stability in solution.
- HPLC with UV detection (254 nm) to monitor purity. Cross-reference data with literature to identify deviations, such as unexpected rotameric forms .
Q. How should researchers design a stability study for CYCLO(-PHE-PHE) under physiological conditions?
- Methodological Answer : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C to simulate physiological environments. Sample aliquots at intervals (e.g., 0, 24, 48 hours) and analyze via HPLC to quantify degradation products. Compare stability against linear analogs to identify structural vulnerabilities. Include controls for temperature and pH variations to isolate degradation mechanisms .
Advanced Research Questions
Q. How can contradictions in reported biological activities of CYCLO(-PHE-PHE) be systematically resolved?
- Methodological Answer : Apply the PICO framework to dissect study variables:
- Population : Cell lines or model organisms used (e.g., HEK293 vs. HeLa cells).
- Intervention : Dosage ranges and administration methods (e.g., solubility in DMSO vs. aqueous buffers).
- Comparison : Negative/positive controls (e.g., untreated cells vs. linear peptide controls).
- Outcome : Assay endpoints (e.g., IC₅₀ vs. EC₅₀ metrics). Meta-analysis of these parameters can highlight methodological discrepancies, such as variations in cell viability assays (MTT vs. ATP-based luminescence) .
Q. What computational strategies are effective for predicting CYCLO(-PHE-PHE)'s interactions with biological targets?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model conformational flexibility in aqueous environments. Pair with docking software (AutoDock Vina) to screen against targets like GPCRs or ion channels. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Cross-correlate with mutagenesis studies to identify critical binding residues .
Q. How can researchers design a structure-activity relationship (SAR) study for CYCLO(-PHE-PHE) derivatives?
- Methodological Answer : Synthesize analogs with substitutions at aromatic (e.g., para-fluoro phenylalanine) or backbone positions. Test bioactivity in a panel of assays (e.g., antimicrobial, anti-inflammatory). Use multivariate analysis (PCA or clustering) to correlate structural modifications (logP, polar surface area) with activity trends. Include enantiomeric controls to assess stereochemical specificity .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for interpreting dose-response data in CYCLO(-PHE-PHE) studies?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For heterogeneous data (e.g., non-sigmoidal curves), apply alternative models like the Hill equation or Schild regression. Report confidence intervals and use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .
Q. How can researchers ensure reproducibility in CYCLO(-PHE-PHE) synthesis and bioassays?
- Methodological Answer : Document all parameters (e.g., solvent purity, temperature gradients, agitation rates) using FAIR data principles . Share raw spectra/chromatograms in supplementary materials. For bioassays, adhere to MIAME (Microarray) or ARRIVE (in vivo) guidelines. Cross-validate findings with independent labs using blinded sample sets .
Literature and Framework Integration
Q. How to conduct a systematic review of CYCLO(-PHE-PHE)'s role in peptide-based drug discovery?
- Methodological Answer : Use databases like PubMed and SciFinder with keywords "cyclic dipeptide," "Phe-Phe," and "bioactivity." Filter studies using PRISMA guidelines for inclusion/exclusion criteria. Map trends via tools like VOSviewer to identify research gaps (e.g., limited in vivo toxicity data). Apply FINER criteria to prioritize questions with novel, feasible approaches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
